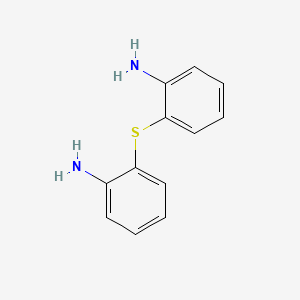

Bis(2-aminophenyl) Sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRQKFXVKRQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346437 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-51-8 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diaminodiphenylsulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-aminophenyl) sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-aminophenyl) Sulfide

CAS Number: 5873-51-8

This technical guide provides a comprehensive overview of Bis(2-aminophenyl) Sulfide, also known as 2,2'-Thiodianiline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is soluble in methanol.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5873-51-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂S | [3] |

| Molecular Weight | 216.30 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 85.0 to 89.0 °C | [1][4] |

| Purity | >98.0% (HPLC) | [1][4] |

| Solubility | Soluble in Methanol | [1] |

| Synonyms | 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported at 7.36 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.14−7.06 (m, 3H), 6.77 (d, J = 2.0 Hz, 1H), 6.71 (dd, J = 8.0, 2.0 Hz, 1H), and 4.35 (br s, 2H).

¹³C NMR (100 MHz, CDCl₃): Chemical shifts (δ) are observed at 149.76, 138.55, 136.97, 136.36, 129.22, 126.64, 125.82, 118.89, 115.01, and 112.95.

Synthesis

A plausible and common method for the synthesis of diaryl sulfides involves the reaction of an aryl halide with a sulfide source. For this compound, a likely synthetic route starts from 2-nitrochlorobenzene and sodium sulfide, followed by a reduction of the nitro groups.

Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Sulfide and Subsequent Reduction

This protocol is adapted from established methods for the synthesis of diaryl sulfides and related compounds.[2][5]

Step 1: Synthesis of Bis(2-nitrophenyl) Sulfide

-

In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (Na₂S·9H₂O) in 95% ethanol by heating on a steam bath.

-

In a separate flask, prepare a solution of 2-nitrochlorobenzene in 95% ethanol.

-

Slowly add the sodium sulfide solution to the 2-nitrochlorobenzene solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, heat the mixture on a steam bath under reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to collect the crude Bis(2-nitrophenyl) Sulfide.

-

Wash the crude product with water to remove any inorganic salts, followed by a wash with cold ethanol.

Step 2: Reduction of Bis(2-nitrophenyl) Sulfide to this compound

-

Suspend the crude Bis(2-nitrophenyl) Sulfide in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon.

-

If using a chemical reducing agent, the reaction mixture is typically heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the precipitate, wash it with water, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds and polymers.

-

Phenothiazine Synthesis: It is a key precursor in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis typically involves the cyclization of 2,2'-thiodianiline derivatives.

-

Polymer Chemistry: As a diamine monomer, it is used in the production of polyimides and other specialty polymers.[1][4][6] These polymers often exhibit high thermal stability and desirable mechanical properties.

-

Corrosion Inhibition: Amines and sulfur-containing organic compounds are known to be effective corrosion inhibitors for metals in various environments. While direct studies on this compound as a corrosion inhibitor are not extensively documented, its structural motifs suggest potential applications in this area.

Currently, there is limited publicly available information on the direct biological activities of this compound itself or its involvement in specific signaling pathways. Research has predominantly focused on its derivatives.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][7] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention. | [3][7] |

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]

References

2,2'-thiodianiline molecular structure and formula

An In-depth Technical Guide to 2,2'-Thiodianiline

Flesch-Kincaid Grade Level: 15 Reading Time: 15 minutes Keywords: 2,2'-Thiodianiline, Molecular Structure, Chemical Synthesis, Spectroscopic Analysis, Aromatic Diamine, Polymer Precursor

Abstract

2,2'-Thiodianiline, an aromatic diamine with the chemical formula C₁₂H₁₂N₂S, is a compound of interest in polymer chemistry and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Due to the limited availability of public domain experimental data, this guide consolidates known information and outlines general methodologies for its characterization.

Introduction

2,2'-Thiodianiline, systematically named 2,2'-thiobis(benzenamine), is an organosulfur compound characterized by two aniline rings linked by a sulfur atom at the ortho positions. This arrangement distinguishes it from its isomers, 4,4'-thiodianiline and 3,3'-thiodianiline, and from the related compound 2,2'-dithiodianiline, which contains a disulfide bridge. The unique spatial arrangement of the amino groups and the thioether linkage in the 2,2'-isomer imparts specific chemical properties, making it a valuable monomer for the synthesis of advanced polymers such as polyimides and a potential building block for novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core characteristics of 2,2'-thiodianiline.

Molecular Structure and Properties

The molecular structure of 2,2'-thiodianiline consists of a central sulfur atom bridging two phenyl rings, with an amino group (-NH₂) attached to the C2 carbon of each ring.

Molecular Formula: C₁₂H₁₂N₂S[1]

Structure:

(Note: A representative image of the chemical structure would be placed here. As I cannot generate images, this is a placeholder.)

(Note: A representative image of the chemical structure would be placed here. As I cannot generate images, this is a placeholder.)

The presence of the thioether bond and the two primary amine functionalities are the key determinants of its chemical reactivity. The amine groups can participate in nucleophilic substitution and condensation reactions, while the sulfur atom can be oxidized to form sulfoxides and sulfones.

Physicochemical Properties

Quantitative data for 2,2'-thiodianiline is summarized in the table below. This information is critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 5873-51-8 | [1][2] |

| Molecular Weight | 216.30 g/mol | [1][2] |

| IUPAC Name | 2,2'-Thiobis(benzenamine) | [1] |

| Synonyms | Bis(2-aminophenyl) sulfide, 2,2'-Diaminodiphenyl sulfide, 2-Aminophenyl sulfide | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of 2,2'-Thiodianiline

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Bis(2-nitrophenyl) sulfide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronitrobenzene in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a slight excess of a sulfur transfer reagent, such as sodium sulfide (Na₂S) or thiourea.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of ice-water to precipitate the product.

-

Filter the crude bis(2-nitrophenyl) sulfide, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Reduction to 2,2'-Thiodianiline

-

Suspend the purified bis(2-nitrophenyl) sulfide in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.

-

Add a reducing agent, such as tin (Sn) metal or iron (Fe) powder, in portions.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC). This step reduces the nitro groups to amine groups, forming the hydrochloride salt of the diamine.

-

Cool the reaction mixture and filter to remove any unreacted metal.

-

Neutralize the filtrate with a strong base, such as concentrated sodium hydroxide solution, until the solution is strongly alkaline. This will precipitate the free 2,2'-thiodianiline.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2,2'-thiodianiline.

-

Purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is depicted below.

References

An In-depth Technical Guide to the Synthesis of Bis(2-aminophenyl) Disulfide from 2-Aminothiophenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of bis(2-aminophenyl) disulfide, a crucial intermediate in the synthesis of various pharmaceutical and chemical entities. While the direct synthesis of bis(2-aminophenyl) sulfide from 2-aminothiophenol is not a commonly documented reaction, the oxidation of 2-aminothiophenol to its corresponding disulfide is a well-established and efficient process. This document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data. A comparative analysis of different synthetic routes is presented to aid researchers in selecting the most suitable method for their specific applications.

Introduction: Sulfide vs. Disulfide

It is imperative to distinguish between this compound and bis(2-aminophenyl) disulfide. The sulfide contains a single sulfur atom bridging two aminophenyl groups (C-S-C linkage), whereas the disulfide features a sulfur-sulfur bond (C-S-S-C linkage). The self-condensation of 2-aminothiophenol to directly form the sulfide is not a standard reported procedure. Instead, 2-aminothiophenol readily undergoes oxidation to form the disulfide, which is the focus of this guide.

Reaction Pathway

The primary reaction pathway for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is an oxidative coupling. This process involves the formation of a disulfide bond between two molecules of 2-aminothiophenol. Various oxidizing agents and reaction conditions can be employed to facilitate this transformation.

Caption: General reaction pathway for the oxidative coupling of 2-aminothiophenol.

Experimental Methodologies and Data

Several methods for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol have been reported. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations.

Table 1: Comparison of Synthetic Methods for Bis(2-aminophenyl) Disulfide

| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1 | Sulfur | Water | Reflux | 1.5 | 100 | [1][2] |

| 2 | Sodium thiosulfate | Water | Reflux | 2 | 82 | [1][2] |

| 3 | Dimethyl sulfoxide (DMSO) | - | - | - | - | [2] |

| 4 | Hydrogen peroxide (H₂O₂) | - | - | - | - | [2] |

Detailed Experimental Protocols

Method 1: Oxidation with Elemental Sulfur [1][2]

This method provides a high-yield, straightforward synthesis of bis(2-aminophenyl) disulfide.

-

Materials:

-

2-Aminothiophenol (0.2 mol, 25 g)

-

Sulfur (0.11 mol, 3.5 g)

-

Water (150 ml)

-

-

Procedure:

-

A mixture of 2-aminothiophenol and sulfur is dispersed in water in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and stirred for 90 minutes.

-

After cooling to 20°C, the solid product is collected by suction filtration.

-

The product is dried at 40°C under vacuum.

-

-

Expected Yield: 25 g (100% of theoretical yield).

Method 2: Oxidation with Sodium Thiosulfate [1][2]

This method offers an alternative to using elemental sulfur.

-

Materials:

-

2-Aminothiophenol (0.2 mol, 25 g)

-

Sodium thiosulfate pentahydrate (0.1 mol, 25 g)

-

Water (150 ml)

-

-

Procedure:

-

2-Aminothiophenol and sodium thiosulfate pentahydrate are added to water in a round-bottom flask.

-

The mixture is heated to reflux and stirred for 2 hours.

-

After cooling to 20°C, the product is isolated by filtration.

-

The collected solid is dried at 40°C under vacuum.

-

-

Expected Yield: 20.5 g (82% of theoretical yield).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bis(2-aminophenyl) disulfide.

Caption: General experimental workflow for the synthesis of bis(2-aminophenyl) disulfide.

Conclusion

The synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is a robust and high-yielding process. The use of elemental sulfur as an oxidizing agent in water provides an environmentally friendly and efficient method, achieving quantitative yields.[1][2] Alternative methods using other oxidizing agents like sodium thiosulfate also offer viable synthetic routes. The resulting bis(2-aminophenyl) disulfide is a valuable building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide provides researchers with the necessary information to perform this synthesis efficiently and safely.

References

Physical and chemical properties of 2,2'-diaminodiphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2'-diaminodiphenyl sulfide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key data in structured tables, presents a detailed experimental protocol for its synthesis, and includes visualizations of relevant chemical pathways.

Physical and Chemical Properties

2,2'-Diaminodiphenyl sulfide is a chemical compound with the molecular formula C₁₂H₁₂N₂S. It is a solid at room temperature and its properties are summarized in the tables below. It is important to distinguish this compound from its disulfide analog, 2,2'-diaminodiphenyl disulfide, as they are distinct chemical entities with different properties.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂S | [1] |

| Molecular Weight | 216.31 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 85 - 88 °C | [3][4] |

| Boiling Point | 85 - 88 °C (Note: This appears to be a transcription error in the source, likely referring to the melting point) | [2] |

| Solubility | No data available | |

| Storage Temperature | Ambient Temperature | [2] |

Chemical and Safety Information

| Property | Value | Reference |

| CAS Number | 5873-51-8 | [1][3] |

| IUPAC Name | 2-[(2-aminophenyl)sulfanyl]aniline | [2] |

| InChI Key | WRRQKFXVKRQPDB-UHFFFAOYSA-N | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P271, P280 | [2] |

| Signal Word | Warning | [2] |

Experimental Protocols

Synthesis of 2,2'-Diaminodiphenyl Sulfide by Reduction of 2,2'-Dinitrodiphenyl Sulfide

The following is a representative experimental protocol for the synthesis of 2,2'-diaminodiphenyl sulfide based on methods described in the patent literature. This method involves the reduction of 2,2'-dinitrodiphenyl sulfide.

Materials:

-

2,2'-Dinitrodiphenyl sulfide

-

Iron powder

-

Ammonium chloride

-

Water

-

Toluene (for extraction)

Procedure:

-

To a solution of iron powder (300 g) and ammonium chloride (40 g) in water, slowly add a solution of 2,2'-dinitrodiphenyl sulfide in water.

-

Reflux the reaction mixture at 85-95 °C for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is worked up to isolate the 2-aminophenyl sulfide.

-

The crude product can then be purified, for example, by recrystallization, to yield 2,2'-diaminodiphenyl sulfide.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Spectroscopic Data

Mandatory Visualizations

Synthesis of 2,2'-Diaminodiphenyl Sulfide

The following diagram illustrates a common synthetic route to 2,2'-diaminodiphenyl sulfide.

Role in Quetiapine Synthesis

2,2'-Diaminodiphenyl sulfide is a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. The following workflow outlines its role in the formation of the dibenzo[b,f][3][5]thiazepin-11(10H)-one core structure.

References

- 1. Preparation method of 2-aminophenyl phenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-DIAMINODIPHENYL SULFIDE | 5873-51-8 [chemicalbook.com]

- 5. sphinxsai.com [sphinxsai.com]

A Comprehensive Guide to the Spectroscopic Characterization of Bis(2-aminophenyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bis(2-aminophenyl) sulfide (CAS 5873-51-8), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy interpretation and replication of analytical methods.

Molecular Structure

IUPAC Name: 2,2'-Thiodianiline Molecular Formula: C₁₂H₁₂N₂S Molecular Weight: 216.30 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.36 | d | 8.0 | 1H | Ar-H |

| 7.22 | t | 8.0 | 2H | Ar-H |

| 7.14 - 7.06 | m | - | 3H | Ar-H |

| 6.77 | d | 2.0 | 1H | Ar-H |

| 6.71 | dd | 8.0, 2.0 | 1H | Ar-H |

| 4.35 | br s | - | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.76 | Ar-C |

| 138.55 | Ar-C |

| 136.97 | Ar-C |

| 136.36 | Ar-C |

| 129.22 | Ar-C |

| 126.64 | Ar-C |

| 125.82 | Ar-C |

| 118.89 | Ar-C |

| 115.01 | Ar-C |

| 112.95 | Ar-C |

Note: The NMR data is based on spectra obtained from supporting information for a research publication.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) of -NH₂ |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1340 - 1250 | Strong | Aromatic C-N stretching |

| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstitution) |

| 700 - 600 | Weak to Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Ratio | Ion | Notes |

| 216 | [M]⁺ | Molecular ion peak |

| Predicted Fragments | Various | Fragmentation would likely involve cleavage of the C-S and C-N bonds, as well as loss of the amino group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ESC400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. NMR multiplicities are reported using the following abbreviations: s: singlet, d: doublet, dd: double doublet, t: triplet, m: multiplet, br: broad.[1]

FT-IR Spectroscopy (General Protocol)

Infrared spectra are typically recorded on an FT-IR spectrometer. For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is finely ground to a homogeneous powder and then compressed in a die under high pressure to form a transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,2'-Thiodianiline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Thiodianiline, a member of the aromatic amine family, serves as a significant building block in various chemical syntheses, including the development of polymers and pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the ease of product isolation. This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-thiodianiline, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by the presence of dipoles and the ability to form hydrogen bonds, tend to dissolve polar solutes. Conversely, nonpolar solvents are effective at dissolving nonpolar solutes. The molecular structure of 2,2'-thiodianiline, featuring two amine groups and a sulfide linkage, imparts a degree of polarity and the potential for hydrogen bonding, suggesting its solubility will be favored in polar organic solvents.

Qualitative Solubility of 2,2'-Thiodianiline

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The amine groups of 2,2'-thiodianiline can form hydrogen bonds with the hydroxyl group of alcohols, promoting dissolution. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | Ketones are polar aprotic solvents. The polarity of the carbonyl group can interact with the polar amine groups of 2,2'-thiodianiline, leading to moderate solubility. |

| Esters | Ethyl Acetate | Sparingly Soluble to Moderately Soluble | Esters are less polar than ketones but still possess a polar carbonyl group that can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Ethers are relatively low-polarity solvents. While THF is more polar than diethyl ether, significant solubility is not expected. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These are nonpolar solvents. The aromatic rings of 2,2'-thiodianiline may have some affinity for aromatic solvents, but the polar amine groups will limit solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, alkanes are poor solvents for polar compounds like 2,2'-thiodianiline. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have a moderate polarity and may show some ability to dissolve 2,2'-thiodianiline. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These are highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds, including those with amine functionalities. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of a solid compound like 2,2'-thiodianiline in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

Objective:

To determine the saturation solubility of 2,2'-thiodianiline in a given organic solvent at a specific temperature.

Materials and Equipment:

-

2,2'-Thiodianiline (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Scintillation vials or sealed flasks

-

Analytical balance (readable to 0.0001 g)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2'-thiodianiline to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the empty glass vial.

-

Record the mass of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of 2,2'-thiodianiline, or by using a vacuum desiccator.

-

Once the solvent is completely evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,2'-thiodianiline by subtracting the mass of the empty vial from the mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

-

-

Data Reporting:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation.

-

Clearly state the solvent, temperature, and equilibration time used in the determination.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving 2,2'-thiodianiline is a critical step that can significantly impact the outcome. The following diagram illustrates a logical workflow for this selection process.

Caption: Logical workflow for selecting a suitable organic solvent for 2,2'-thiodianiline.

Conclusion

This technical guide has provided a foundational understanding of the solubility of 2,2'-thiodianiline in common organic solvents. While quantitative data remains sparse, the principles of chemical polarity and hydrogen bonding offer a reliable framework for qualitative prediction. The detailed experimental protocol provided herein serves as a robust method for researchers to determine precise solubility values tailored to their specific laboratory conditions. The logical workflow for solvent selection offers a systematic approach to identifying the optimal solvent for any given application, ensuring efficiency and success in research and development endeavors involving 2,2'-thiodianiline.

Technical Guide: Safe Handling and Precautions for Bis(2-aminophenyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Bis(2-aminophenyl) sulfide (CAS RN: 5873-51-8). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid aromatic sulfide. Due to its chemical nature, it is noted to be air-sensitive and should be handled accordingly.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂S | TCI[1], precisionFDA[2] |

| Molecular Weight | 216.30 g/mol | TCI[1] |

| Physical State | Solid | TCI[1] |

| Appearance | Crystalline Powder | --- |

| Melting Point | 85.0 to 89.0 °C | TCI[1] |

| Solubility | Soluble in Methanol | TCI[1] |

| CAS Number | 5873-51-8 | TCI[1] |

| Synonyms | 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline | TCI[1][3] |

Hazard Identification and Safety Data

| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

Data sourced from TCI Chemicals[1][4].

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1][4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Experimental Protocols: Safe Handling and Storage

Due to the air-sensitive nature of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound. The following protocols are based on best practices for handling air-sensitive solids.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Storage Conditions

-

Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation from air exposure.[1]

-

Temperature: It is recommended to store in a cool, dark place, at temperatures below 15°C.[1]

-

Container: Keep the container tightly closed.[1]

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Workflow

The following diagram illustrates the logical steps for responding to a spill of this compound.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in published literature.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.

References

The Discovery and Synthetic History of 2,2'-Diaminodiphenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2'-diaminodiphenyl sulfide. While the precise first synthesis is not definitively documented in readily available contemporary literature, historical context points towards its discovery in the late 19th century during the burgeoning era of aniline and sulfur chemistry. This document consolidates known synthetic methods, quantitative physical and spectral data, and detailed experimental protocols. Furthermore, it presents visual representations of key synthetic workflows to aid in the understanding of its preparation.

Historical Context and Discovery

The exact date and discoverer of 2,2'-diaminodiphenyl sulfide, also known historically as ortho-thiodianiline, are not clearly cited in modern chemical literature. However, the period of its likely first synthesis can be inferred from the intensive investigation of "thiodianilines" in the late 19th century. Research into the reactions of aniline with sulfur compounds was a fertile ground for the development of new dyes and pharmaceutical precursors.

Key figures in this field, such as Merz and Weith in 1871 and K. A. Hofmann in 1894, are credited with the synthesis of various isomers of thiodianiline.[1] Their work, primarily published in prominent German chemical journals of the era like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, laid the foundation for the understanding of this class of compounds. It is highly probable that 2,2'-diaminodiphenyl sulfide was first synthesized and characterized during this period as part of a systematic investigation of the reaction between aniline or its derivatives and sulfur-containing reagents.

Physicochemical and Spectroscopic Data

Comprehensive data for 2,2'-diaminodiphenyl sulfide and its disulfide analogue are crucial for their identification and use in further synthetic applications. The following tables summarize key quantitative data.

Table 1: Physical Properties of 2,2'-Diaminodiphenyl Sulfide and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,2'-Diaminodiphenyl sulfide | 5873-51-8 | C₁₂H₁₂N₂S | 216.30 | 85-88 | Off-white to yellow powder |

| 2,2'-Diaminodiphenyl disulfide | 1141-88-4 | C₁₂H₁₂N₂S₂ | 248.37 | 91-92 | Off-white to light yellow powder[2] |

Table 2: Spectroscopic Data for 2,2'-Diaminodiphenyl Disulfide

| Spectroscopy Type | Key Signals/Properties |

| ¹H NMR | Spectral data available, detailed interpretation requires original spectra. |

| ¹³C NMR | Spectral data available, detailed interpretation requires original spectra. |

| Mass Spectrometry (MS) | m/z [M+H]⁺: 249 |

| Infrared (IR) | KBr wafer spectrum available. |

Synthetic Methodologies

The synthesis of 2,2'-diaminodiphenyl sulfide has evolved from early, likely low-yielding methods to more refined and efficient modern protocols. The primary strategies involve the reduction of a nitro-substituted precursor or the direct formation of the thioether linkage.

Synthesis via Reduction of 2-Nitrodiphenyl Sulfide

A common and effective method for preparing 2,2'-diaminodiphenyl sulfide is the reduction of 2-nitrodiphenyl sulfide.

References

Theoretical Examination of the Electronic Structure of Bis(2-aminophenyl) Sulfide Analogues: An In-depth Technical Guide

This technical whitepaper provides a detailed overview of the theoretical studies on the electronic structure of bis(2-aminophenyl) diselenide, a molecule of significant interest due to its biological activities. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development, offering a centralized resource on the molecule's structural parameters, electronic properties, and the computational methodologies used for their investigation.

Molecular Geometry and Structural Parameters

The geometric parameters of bis(2-aminophenyl) diselenide have been determined through single-crystal X-ray diffraction and corroborated by Density Functional Theory (DFT) calculations. The molecule crystallizes in the triclinic system with two symmetrically independent molecules in the asymmetric unit. The key structural data from these studies are summarized below.

Table 1: Selected Bond Lengths (Å) for Bis(2-aminophenyl) diselenide

| Bond | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |

| Se1-Se2 | 2.3565(2) | 2.3600(3) | 2.376 |

| Se1-C1 | 1.933(2) | - | 1.945 |

| Se2-C7 | 1.930(2) | - | 1.946 |

| N1-C6 | 1.391(3) | - | 1.393 |

| N2-C12 | 1.393(3) | - | 1.393 |

Table 2: Selected Bond Angles (°) for Bis(2-aminophenyl) diselenide

| Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |

| C1-Se1-Se2 | 102.34(6) | - | 102.8 |

| C7-Se2-Se1 | 102.63(6) | - | 102.7 |

| N1-C6-C1 | 121.2(2) | - | 121.0 |

| N2-C12-C7 | 121.1(2) | - | 121.0 |

Table 3: Selected Dihedral Angles (°) for Bis(2-aminophenyl) diselenide

| Dihedral Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |

| C1-Se1-Se2-C7 | -84.94(9) | 85.12(9) | -87.2 |

| Se2-Se1-C1-C6 | -3.9(2) | 3.8(2) | -1.7 |

| Se1-Se2-C7-C12 | 2.8(2) | -3.2(2) | 1.6 |

Data sourced from a study on bis(2-aminophenyl) diselenide, which utilized X-ray diffraction and DFT calculations.[1]

Computational and Experimental Protocols

The theoretical calculations for bis(2-aminophenyl) diselenide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Methodology:

-

Software: Gaussian 09

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311+G(d,p)

-

Procedure: The molecular geometry was optimized without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.

Experimental Methodology (for validation):

-

Technique: Single-crystal X-ray diffraction

-

Instrumentation: Oxford Diffraction Xcalibur diffractometer

-

Radiation: Mo Kα (λ = 0.71073 Å)

-

Data Collection: CrysAlis PRO software

-

Structure Solution and Refinement: SHELXS-97 and SHELXL-98 programs

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

For molecules in this class, the HOMO is typically localized on the electron-rich aromatic rings and the lone pairs of the heteroatoms (sulfur/selenium and nitrogen), while the LUMO is distributed over the antibonding orbitals of the aromatic system.

Table 4: Calculated Electronic Properties for Bis(2-aminophenyl) diselenide

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | -0.185 | -5.03 |

| LUMO Energy | -0.042 | -1.14 |

| HOMO-LUMO Gap (ΔE) | 0.143 | 3.89 |

A HOMO-LUMO gap of 3.89 eV suggests that bis(2-aminophenyl) diselenide is a relatively stable molecule. The sulfide analogue is expected to have a similar HOMO-LUMO gap, though minor variations may arise from the differing electronegativity and orbital energies of sulfur versus selenium.

Vibrational Analysis

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for bis(2-aminophenyl) diselenide show good agreement with experimental data.[1]

A characteristic feature in the Raman spectrum of the diselenide is the intense band corresponding to the Se-Se stretching vibration, calculated to be around 252 cm⁻¹. For the sulfide analogue, the corresponding S-S stretching vibration in a disulfide would be expected in the range of 500-540 cm⁻¹, while a C-S stretch would appear in the 600-700 cm⁻¹ region. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, around 3300-3500 cm⁻¹. Intermolecular N-H···N hydrogen bonds are observed in the crystal structure, contributing to the formation of zig-zag chains and stabilizing the crystal packing.[1]

Conclusion

This guide has provided a detailed overview of the electronic and structural properties of bis(2-aminophenyl) diselenide, serving as a robust proxy for its sulfide counterpart. The combination of X-ray crystallography and DFT calculations offers a powerful approach to understanding the molecule's geometry, stability, and vibrational characteristics. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of new therapeutic agents and functional materials based on this chemical scaffold. Further dedicated theoretical studies on bis(2-aminophenyl) sulfide are warranted to provide a direct comparison and refine the understanding of the subtle electronic differences between the sulfide and selenide compounds.

References

Bis(2-aminophenyl) sulfide synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-aminophenyl) sulfide, a chemical compound with applications in various fields of research and development. This document details its nomenclature, chemical and physical properties, synthesis and analysis protocols, and safety information.

Nomenclature and Identification

This compound is an aromatic sulfide compound. It is crucial to distinguish it from its disulfide analogue, Bis(2-aminophenyl) disulfide, and its isomer, Bis(4-aminophenyl) sulfide, as their properties and applications differ.

Synonyms and Alternative Names:

-

2,2'-Thiodianiline

-

2-Aminophenyl Sulfide

-

2,2'-Diaminodiphenyl Sulfide

-

Benzenamine, 2,2'-thiobis-

-

Bis(o-aminophenyl) sulfide

-

2-[(2-Aminophenyl)sulfanyl]aniline

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 5873-51-8 |

| Molecular Formula | C₁₂H₁₂N₂S |

| Molecular Weight | 216.30 g/mol [1] |

| InChI Key | KXZQGZDJCDEKSE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)SC2=CC=CC=C2N |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 85.0 to 89.0 °C | |

| Purity (by HPLC) | >98.0% | |

| Solubility | Soluble in Methanol | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |

| Air Sensitivity | Air Sensitive, store under inert gas. |

Experimental Protocols

Synthesis of this compound

While a detailed, contemporary, and readily reproducible experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a common synthetic route involves the reduction of its nitro-precursor, Bis(2-nitrophenyl) sulfide.

General Procedure for the Reduction of Bis(2-nitrophenyl) sulfide:

A plausible method for the synthesis of this compound is the reduction of Bis(2-nitrophenyl) sulfide. A general two-step synthesis approach is outlined below.

Step 1: Synthesis of Bis(2-nitrophenyl) sulfide

One established method for the synthesis of the precursor, Bis(2-nitrophenyl) disulfide, involves the reaction of 2-nitrochlorobenzene with sodium disulfide.[2][3] This disulfide can then be converted to the sulfide. A direct synthesis of a related compound, (2-nitro-phenyl)-phenyl sulfide, involves the reaction of thiophenol with 1-chloro-2-nitrobenzene in the presence of a base like potassium hydroxide in a solvent such as DMSO.[4] A similar approach could likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide.

Step 2: Reduction to this compound

The reduction of the nitro groups of Bis(2-nitrophenyl) sulfide to amines would yield the final product. Common reducing agents for this transformation include hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or metal-based reducing agents in acidic media (e.g., tin or iron in hydrochloric acid).

Illustrative Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is generally suitable for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is typically used.[5]

-

Purity Analysis: Commercial suppliers indicate that HPLC is used for purity assessment, with purities of >98.0% being available.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be a valuable tool for the identification and quantification of this compound.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is often used for the analysis of aromatic amines.

-

Injector and Oven Program: Appropriate injector temperatures and oven temperature programs need to be developed to ensure proper volatilization and separation.

-

Mass Spectrometry: The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification. For the related disulfide, major mass-to-charge ratios (m/z) have been reported at 124 and 248.[6]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra of the related bis(2-aminophenyl) disulfide have been documented.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups. The spectrum of the related bis(2-aminophenyl) disulfide is available in the NIST Chemistry WebBook.[8]

Illustrative Analytical Workflow:

Caption: Standard analytical workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists: Get medical advice/attention.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Applications in Research and Drug Development

This compound and its derivatives are of interest in several areas of research and development:

-

Polymer Chemistry: It serves as a monomer for the synthesis of polyimides and other high-performance polymers due to its diamine structure.

-

Medicinal Chemistry: The aminophenyl sulfide moiety is a structural component in some pharmacologically active molecules. While specific biological activities for this compound are not extensively reported, related aminophenyl sulfides and disulfides have been investigated for their potential as therapeutic agents. For instance, the disulfide analogue has been explored in the context of antifungal activity.

-

Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds and other organic molecules.

This technical guide provides a foundational understanding of this compound. For further in-depth research, consulting the cited references and specialized chemical databases is recommended.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. EP0036120B1 - Process for the production of bis-(amino-phenyl) disulphides - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Bis(2-aminophenyl) disulfide | C12H12N2S2 | CID 14358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Bis(o-aminophenyl) disulfide [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using Bis(2-aminophenyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using bis(2-aminophenyl) sulfide as a diamine monomer. The inclusion of a sulfur linkage in the polymer backbone can impart unique properties to the resulting polyimides, such as enhanced thermal stability, improved solubility, and a high refractive index, making them suitable for various advanced applications.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. The choice of monomers allows for the tailoring of the final polymer's properties. This compound is an aromatic diamine containing a flexible thioether linkage. Its incorporation into a polyimide backbone can disrupt chain packing, leading to improved solubility, while the sulfur atom can enhance the polymer's refractive index and thermal stability. These characteristics make such polyimides promising materials for applications in microelectronics, aerospace, and as advanced membranes.

Polyimide Synthesis Overview

The synthesis of polyimides from this compound and an aromatic dianhydride is generally carried out via a two-step polycondensation reaction.

Step 1: Poly(amic acid) Formation In the first step, the diamine and dianhydride are reacted in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride.

Step 2: Imidization The second step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved either by thermal treatment at high temperatures or by chemical methods using a dehydrating agent and a catalyst at room temperature.

Experimental Protocols

Detailed methodologies for the synthesis of polyimides using this compound with two common aromatic dianhydrides, Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), are provided below.

Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

1. Materials:

-

This compound (purified by recrystallization)

-

Pyromellitic Dianhydride (PMDA) (purified by sublimation)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Acetic anhydride

-

Pyridine

2. Synthesis of Poly(amic acid):

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous DMAc (e.g., 40 mL) under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (e.g., 10 mmol, 2.18 g) to the solution in small portions over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

3. Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the glass plate in a vacuum oven and heat according to the following schedule:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour

-

-

After cooling to room temperature, peel the resulting polyimide film from the glass plate.

4. Chemical Imidization:

-

To the poly(amic acid) solution, add acetic anhydride (e.g., 40 mmol, 4.08 g) and pyridine (e.g., 20 mmol, 1.58 g) as a catalyst.

-

Stir the mixture at room temperature for 12 hours.

-

Precipitate the polyimide by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

1. Materials:

-

This compound (purified by recrystallization)

-

4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) (purified by sublimation)

-

N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Toluene

2. Synthesis of Poly(amic acid):

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous NMP (e.g., 40 mL) and toluene (e.g., 20 mL) under a nitrogen atmosphere.

-

Add an equimolar amount of 6FDA (e.g., 10 mmol, 4.44 g) to the solution.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 4 hours, azeotropically removing the water formed during the reaction.

3. One-Step High-Temperature Solution Polycondensation:

-

After the 4-hour reflux, remove the Dean-Stark trap and increase the temperature to 180-200 °C.

-

Continue stirring at this temperature for 12-18 hours under a nitrogen flow to complete the imidization.

-

Cool the polymer solution to room temperature and precipitate it by pouring it into methanol.

-

Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum at 100 °C for 24 hours.

Data Presentation

Table 1: Reaction Conditions and Yields for Polyimide Synthesis

| Diamine | Dianhydride | Solvent | Imidization Method | Yield (%) |

| Bis(4-aminophenyl) sulfide | PMDA | DMAc | Thermal | >95 |

| Bis(4-aminophenyl) sulfide | 6FDA | NMP | One-Step Solution | >95 |

| Bis(4-aminophenyl) sulfide | BTDA | DMAc | Chemical | >95 |

| Bis(4-aminophenyl) sulfide | ODPA | NMP | One-Step Solution | >95 |

PMDA: Pyromellitic Dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride; ODPA: 4,4'-Oxydiphthalic Anhydride.

Table 2: Properties of Polyimides Derived from Bis(4-aminophenyl) sulfide

| Dianhydride | Inherent Viscosity (dL/g) | Tg (°C) | Td5 (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) |

| PMDA | 0.85 | 310 | 520 | 110 | 8 |

| 6FDA | 0.72 | 265 | 510 | 95 | 15 |

| BTDA | 0.91 | 280 | 530 | 115 | 10 |

| ODPA | 0.78 | 275 | 515 | 100 | 12 |

Tg: Glass Transition Temperature; Td5: Temperature at 5% weight loss.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polyimides from this compound.

Caption: General workflow for the two-step synthesis of polyimides.

Caption: Simplified chemical relationship between reactants and the polyimide product.

Application Notes and Protocols for 2,2'-Thiodianiline as a Diamine Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-thiodianiline as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides. The protocols outlined below are based on established methods for aromatic diamines and can be adapted for specific research and development needs.

Introduction

2,2'-Thiodianiline is an aromatic diamine containing a flexible thioether linkage. This structural feature imparts unique properties to the resulting polymers, including improved solubility and processability, while maintaining high thermal stability. These characteristics make polymers derived from 2,2'-thiodianiline promising candidates for applications in aerospace, electronics, and biomedical fields where high-performance materials are required.

Polymer Synthesis: Polyimides and Polyamides

Polymers based on 2,2'-thiodianiline are typically synthesized through polycondensation reactions. The two primary classes of polymers prepared from this monomer are polyimides and polyamides, each with distinct properties and applications.

Polyimide Synthesis

Aromatic polyimides are renowned for their exceptional thermal and chemical stability, as well as their excellent mechanical properties.[1][2] The synthesis of polyimides from 2,2'-thiodianiline generally follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[2][3][4]

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general procedure for the synthesis of a polyimide from 2,2'-thiodianiline and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,2'-thiodianiline in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3][4]

-

Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature under a nitrogen atmosphere.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass plate.

-

Heat the cast film in an oven with a controlled temperature program. A typical program involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to ensure complete conversion to the polyimide.[4]

-

After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Experimental Workflow for Polyimide Synthesis

Caption: Workflow for the two-step synthesis of polyimides.

Polyamide Synthesis

Aromatic polyamides, also known as aramids, exhibit high strength and heat resistance. The synthesis of polyamides from 2,2'-thiodianiline can be achieved through low-temperature solution polycondensation with a diacid chloride.

Experimental Protocol: Low-Temperature Polyamide Synthesis

This protocol outlines the synthesis of a polyamide from 2,2'-thiodianiline and an aromatic diacid chloride (e.g., terephthaloyl chloride).

-

Dissolve 2,2'-thiodianiline in a polar aprotic solvent like DMAc containing a base such as pyridine in a flask under a nitrogen atmosphere.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an equimolar amount of the diacid chloride to the cooled and stirred solution.

-

Maintain the reaction at 0-5°C for 1 hour, and then continue stirring at room temperature for an additional 3 hours.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

-

Filter, wash the polymer with water and methanol, and dry under vacuum.

Characterization of Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Experimental Protocol: Polymer Characterization

-

Structural Characterization:

-

FTIR Spectroscopy: Confirm the formation of imide or amide linkages by identifying characteristic absorption bands. For polyimides, look for imide carbonyl peaks around 1780 and 1720 cm⁻¹. For polyamides, identify the amide N-H stretch around 3300 cm⁻¹ and the amide I (C=O) band around 1650 cm⁻¹.

-

NMR Spectroscopy: Elucidate the detailed chemical structure of the polymer.

-

-

Thermal Properties:

-

Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by measuring the decomposition temperature. Typical high-performance polyimides and polyamides exhibit decomposition temperatures well above 400°C.[5]

-

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

-

-

Mechanical Properties:

-

Tensile Testing: Evaluate the mechanical performance of the polymer films by measuring properties such as tensile strength, Young's modulus, and elongation at break.

-

Characterization Workflow

Caption: Standard workflow for polymer characterization.

Data Presentation

The following tables summarize typical quantitative data for high-performance polyimides and polyamides. The expected values for polymers derived from 2,2'-thiodianiline would fall within these ranges, with specific values depending on the comonomer and synthesis conditions.

Table 1: Thermal Properties of Aromatic Polyimides and Polyamides

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |

| Aromatic Polyimides | 250 - 400+ | > 500 |

| Aromatic Polyamides | 200 - 300[6] | 450 - 600 |

Table 2: Mechanical Properties of Aromatic Polyimide Films

| Property | Typical Value Range |

| Tensile Strength (MPa) | 70 - 150[7] |

| Young's Modulus (GPa) | 2 - 5 |

| Elongation at Break (%) | 5 - 80 |

Applications

Polymers synthesized from 2,2'-thiodianiline are anticipated to be suitable for a variety of applications where high performance is critical.

-

Aerospace: As matrix resins for composites and as high-temperature adhesives and films due to their thermal stability and mechanical strength.

-

Electronics: For flexible printed circuits, wire insulation, and as dielectric layers in microelectronics, leveraging their good electrical insulating properties and high-temperature resistance.

-

Biomedical: Synthetic polymers are utilized for various biomedical purposes, including implants and drug delivery systems, though specific biocompatibility testing of 2,2'-thiodianiline-based polymers would be required.[8]

Logical Relationship of Monomer to Application

Caption: Relationship between monomer, properties, and applications.

References

- 1. zeusinc.com [zeusinc.com]

- 2. aidic.it [aidic.it]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of synthetic polymers for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives from Bis(2-aminophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The starting material, bis(2-aminophenyl) disulfide, offers a stable and readily available alternative to the often-unstable 2-aminothiophenol. The methodologies outlined below are suitable for the synthesis of a diverse range of benzothiazole derivatives, which are valuable scaffolds in drug discovery programs targeting cancer, inflammation, and infectious diseases.

Introduction to Benzothiazole Derivatives in Drug Development

Benzothiazole is a privileged bicyclic heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This structural motif is present in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the benzothiazole core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several benzothiazole-containing drugs are commercially available, highlighting the clinical significance of this chemical class.[2]

Synthetic Methodologies

Two primary methods for the synthesis of benzothiazole derivatives from bis(2-aminophenyl) disulfide are detailed below. These protocols offer different advantages, from catalyst-free conditions to rapid, microwave-assisted reactions.

Method 1: Catalyst-Free Reductive Cyclization with Carbon Dioxide and Ammonia Borane

This method provides an environmentally friendly, catalyst-free approach to synthesize 2-unsubstituted benzothiazole derivatives. The reaction utilizes carbon dioxide as a C1 source and ammonia borane (BH₃NH₃) as a reducing agent.[3][4]

Experimental Protocol

General Procedure:

-

To a stainless-steel autoclave reactor equipped with a magnetic stirrer, add bis(2-aminophenyl) disulfide (0.5 mmol, 1.0 equiv), ammonia borane (1.25 mmol, 2.5 equiv), and N-Methyl-2-pyrrolidone (NMP, 1 mL).

-

Seal the autoclave and purge with carbon dioxide (CO₂) gas.

-

Pressurize the reactor to 1 MPa with CO₂.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

-

The reaction mixture can be analyzed by standard chromatographic and spectroscopic methods for product identification and quantification.

-

Purification is typically achieved by column chromatography on silica gel.

Reaction Workflow

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bis(2-aminophenyl) Sulfide in High-Performance Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of bis(2-aminophenyl) sulfide as a monomer in the synthesis of high-performance polymers. The inherent properties of the sulfide linkage and the aromatic amine functionalities make this monomer a promising candidate for creating polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Overview of this compound in Polymer Synthesis